An In-Depth Technical Guide to 3-Phenylcyclobutane-1-sulfonyl chloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Phenylcyclobutane-1-sulfonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-phenylcyclobutane-1-sulfonyl chloride, a molecule of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established chemical principles to detail its identifiers, plausible synthetic routes, expected reactivity, and potential applications, particularly in the realm of drug discovery.
Core Identifiers and Chemical Structure
Clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 3-phenylcyclobutane-1-sulfonyl chloride.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂S | PubChem[1] |
| Canonical SMILES | C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2 | PubChem[1] |
| InChI | InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | PubChem[1] |
| InChIKey | NBTUKYYILZUSHI-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 230.01683 Da | PubChem[1] |
Structure Visualization:
The structure of 3-phenylcyclobutane-1-sulfonyl chloride, characterized by a cyclobutane ring substituted with a phenyl group and a sulfonyl chloride moiety, is depicted below.
Caption: 2D representation of 3-Phenylcyclobutane-1-sulfonyl chloride.
Synthesis Methodology: A Plausible Approach
While a specific, documented synthesis for 3-phenylcyclobutane-1-sulfonyl chloride is not readily found in the literature, a logical synthetic pathway can be proposed based on established methods for the preparation of sulfonyl chlorides. A common and effective strategy involves the conversion of a corresponding sulfonic acid or its salt.
A plausible multi-step synthesis could commence from a commercially available precursor such as 3-phenylcyclobutanone.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 3-Phenylcyclobutane-1-sulfonyl chloride.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Reduction of 3-Phenylcyclobutanone to 3-Phenylcyclobutanol
-
To a stirred solution of 3-phenylcyclobutanone in methanol at 0 °C, slowly add sodium borohydride (NaBH₄) in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenylcyclobutanol.
Step 2: Bromination of 3-Phenylcyclobutanol to 3-Phenylcyclobutyl Bromide
-
To a solution of 3-phenylcyclobutanol in a suitable solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (PBr₃) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Carefully pour the mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain 3-phenylcyclobutyl bromide.
Step 3: Thiolation of 3-Phenylcyclobutyl Bromide to 3-Phenylcyclobutane Thiol
-
In a flask equipped with a reflux condenser, dissolve 3-phenylcyclobutyl bromide in ethanol.
-
Add an aqueous solution of sodium hydrosulfide (NaSH).
-
Reflux the mixture for 4-6 hours.
-
After cooling, acidify the mixture with a dilute acid (e.g., HCl) and extract the thiol with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield 3-phenylcyclobutane thiol.
Step 4: Oxidation of 3-Phenylcyclobutane Thiol to 3-Phenylcyclobutane Sulfonic Acid
-
Dissolve 3-phenylcyclobutane thiol in a suitable solvent like acetic acid.
-
Add an excess of hydrogen peroxide (H₂O₂) solution.
-
Heat the reaction mixture gently for several hours.
-
Upon completion, cool the mixture and precipitate the sulfonic acid by adding a non-polar solvent or by concentrating the solution.
Step 5: Chlorination of 3-Phenylcyclobutane Sulfonic Acid to 3-Phenylcyclobutane-1-sulfonyl chloride
-
To the crude 3-phenylcyclobutane sulfonic acid, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2]
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[3]
-
Gently reflux the mixture for 2-4 hours until the evolution of gaseous byproducts ceases.
-
Carefully remove the excess chlorinating agent by distillation under reduced pressure.
-
The resulting crude 3-phenylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation or chromatography.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-phenylcyclobutane-1-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfonyl chloride group.[4] This functional group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.[5]
General Reaction Scheme:
Caption: General nucleophilic substitution reaction of 3-phenylcyclobutane-1-sulfonyl chloride.
Key Reactions:
-
Formation of Sulfonamides: Reaction with primary or secondary amines yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast number of biologically active compounds.[6]
-
Formation of Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base (e.g., pyridine, triethylamine) produces sulfonate esters.[4]
-
Hydrolysis: In the presence of water, 3-phenylcyclobutane-1-sulfonyl chloride will hydrolyze to the corresponding sulfonic acid.[4][5] This highlights the need for anhydrous conditions during its synthesis and subsequent reactions.
Applications in Drug Discovery and Development
The incorporation of the 3-phenylcyclobutane-1-sulfonyl moiety into small molecules can be a valuable strategy in drug design for several reasons:
-
Access to Privileged Scaffolds: The resulting sulfonamides are considered "privileged scaffolds" in medicinal chemistry due to their favorable physicochemical properties, including hydrolytic stability and the ability to form multiple hydrogen bonds.[6]
-
Modulation of Physicochemical Properties: The sulfonyl group is a polar functional group that can increase the polarity and solubility of a molecule.[7][8] This can be advantageous for improving pharmacokinetic properties.
-
Metabolic Stability: Introduction of a sulfonyl group can block metabolically labile sites, thereby increasing the metabolic stability and duration of action of a drug candidate.[7]
-
Conformational Restriction: The cyclobutane ring provides a degree of conformational rigidity, which can be beneficial for optimizing the binding of a molecule to its biological target.[9] The puckered nature of the cyclobutane ring offers unique three-dimensional arrangements of its substituents.[9]
-
Aryl Isostere: The phenylcyclobutane motif can serve as a non-planar bioisostere for other aromatic or heteroaromatic systems, potentially leading to improved properties such as reduced toxicity or enhanced target engagement.[9]
The sulfonamide linkage is present in a wide array of approved drugs, including antibacterial agents, diuretics, and anticancer drugs.[6][10] The unique combination of the reactive sulfonyl chloride handle and the structurally interesting phenylcyclobutane scaffold makes 3-phenylcyclobutane-1-sulfonyl chloride a promising building block for the synthesis of novel therapeutic agents.
Safety and Handling
While specific safety data for 3-phenylcyclobutane-1-sulfonyl chloride is unavailable, it should be handled with the precautions appropriate for sulfonyl chlorides in general.
-
Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin and eye damage.
-
Moisture Sensitive: They react with water, often vigorously, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[5] All handling should be performed under anhydrous conditions.
-
Toxicity: Inhalation of vapors can be harmful.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
3-Phenylcyclobutane-1-sulfonyl chloride represents a potentially valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. While direct experimental data remains scarce, its synthesis is achievable through established chemical transformations. Its reactivity as a potent electrophile allows for the straightforward introduction of the 3-phenylcyclobutane-1-sulfonyl moiety into a variety of molecular scaffolds, offering a promising avenue for the development of novel drug candidates with potentially enhanced physicochemical and pharmacological properties. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential.
References
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]
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A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (n.d.). Retrieved from [Link]
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Sulfonyl halide. (n.d.). In Wikipedia. Retrieved from [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
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3-phenylcyclobutane-1-sulfonyl chloride (C10H11ClO2S). (n.d.). PubChem. Retrieved from [Link]
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3-Phenylcyclobutanone. (n.d.). PubChem. Retrieved from [Link]
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Wessjohann, L. A., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17), 1363-1377. Retrieved from [Link]
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Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. (n.d.). Organic Syntheses. Retrieved from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]
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Application of Sulfonyl in Drug Design. (n.d.). ResearchGate. Retrieved from [Link]
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Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Sulfenyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis of sulfonate ester and sulfonic acid-containing poly(arylene PerFluoroCycloButane)s (PFCB) by direct copolymerization of a sulfonate ester-containing precursor. (n.d.). ResearchGate. Retrieved from [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Sulfonyl chloride – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). Journal of Chemical Education. Retrieved from [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). PubMed. Retrieved from [Link]
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Application of Sulfonyl in Drug Design. (2015, December 4). 有机化学. Retrieved from [Link]
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3-propylcyclobutane-1-sulfonyl chloride (C7H13ClO2S). (n.d.). PubChem. Retrieved from [Link]
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3-(benzyloxy)cyclobutane-1-sulfonyl chloride (C11H13ClO3S). (n.d.). PubChem. Retrieved from [Link]
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